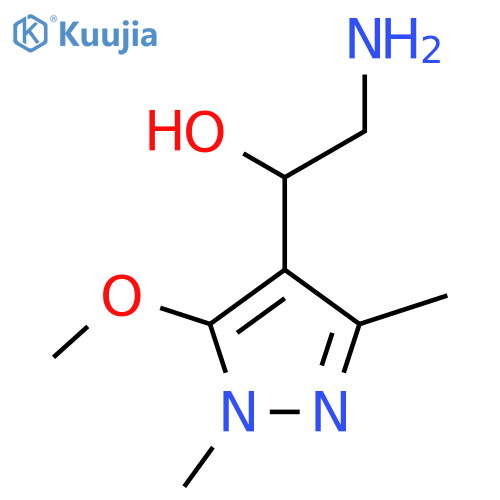Cas no 1538739-58-0 (2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol)

1538739-58-0 structure
商品名:2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
- 1538739-58-0
- EN300-1845690
-
- インチ: 1S/C8H15N3O2/c1-5-7(6(12)4-9)8(13-3)11(2)10-5/h6,12H,4,9H2,1-3H3
- InChIKey: MYMFXYKTRCYXNA-UHFFFAOYSA-N
- ほほえんだ: OC(CN)C1C(C)=NN(C)C=1OC
計算された属性
- せいみつぶんしりょう: 185.116426730g/mol
- どういたいしつりょう: 185.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845690-1.0g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 1g |
$1286.0 | 2023-06-01 | ||
| Enamine | EN300-1845690-5g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 5g |
$2235.0 | 2023-09-19 | ||
| Enamine | EN300-1845690-1g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1845690-0.05g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1845690-0.1g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1845690-0.25g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1845690-2.5g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1845690-0.5g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1845690-5.0g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 5g |
$3728.0 | 2023-06-01 | ||
| Enamine | EN300-1845690-10.0g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 10g |
$5528.0 | 2023-06-01 |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 関連文献
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
1538739-58-0 (2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol) 関連製品
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 57707-64-9(2-azidoacetonitrile)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
